molecular formula C9H9N3O2 B8300094 3-amino-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

3-amino-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Cat. No.: B8300094
M. Wt: 191.19 g/mol
InChI Key: BZZQVDQDOOUGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-amino-1,5-dihydro-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C9H9N3O2/c10-7-8(13)11-5-3-1-2-4-6(5)12-9(7)14/h1-4,7H,10H2,(H,11,13)(H,12,14)

InChI Key

BZZQVDQDOOUGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(C(=O)N2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Wet 10% Pd/C (37.5 g) with glacial acetic acid (HOAc, 3.75 L). Add 1,5-dihydro-benzo[b][1,4]diazepine-2,3,4-trione 3-(O-methyl-oxime) (150 g, 0.684 mol), and subject the resulting mixture to catalytic hydrogenation under 50 psi H2 at ambient temperature for ˜18 hours until complete by HPLC. Remove the catalyst by filtration over glass fiber paper/Hyflo and rinse with HOAc (2 L). Concentrate the filtrate in vacuo to obtain the crude product as an amber waxy solid. Treat the solid with ethyl acetate (EtOAc, 3 L) and heat to 70° C. with stirring for 1 hour. Allow the slurry to cool to ambient temperature, then force cool to 0° C. Isolate the product by filtration and dry to afford 109.9 g (84%) of the title compound: 1H NMR (300 MHz, DMSO-d6) δ 10.48 (bs, 2H), 7.18 (m, 4H), 3.75 (s, 1H), ˜3.5 (bs, 2H); 13C NMR (75 MHz, DMSO-d6) δ 167.9, 164.5, 129.2, 125.1, 122.2, 55.8, 55.7; IR (KBr) 3375, 3306, 3282, 3047, 2750, 1697, 1670, 1559, 1500, 1433, 1411, 1337, 1307, 1258, 1183 cm−1; V (EtOH) λmax 217 nm (ε 33772), 285 nm (ε 3210); HRMS (ES+) exact mass calc'd for C9H9N3O2 192.0773, Found 192.0768.
Quantity
3.75 L
Type
reactant
Reaction Step One
Name
1,5-dihydro-benzo[b][1,4]diazepine-2,3,4-trione 3-(O-methyl-oxime)
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
37.5 g
Type
catalyst
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Four
Yield
84%

Synthesis routes and methods II

Procedure details

A solution of 3-methoxyimino-1H-1,5-benzodiazepine-2,4(3H,5H)-dione (3.78 g, 17.4 mmol) and 10% Pd/C (1.8 g) in methanol (300 ml) is stirred for 15 hr under hydrogen gas. After removing the catalyst by filtration, the filtrate is concentrated under reduced pressure. The resultant residue is crystallized from methanol to obtain Compound 4 (2.062 g, 62%). M.p. =290°-291° C.
Name
3-methoxyimino-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step One
Yield
62%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.